molecular formula C22H36O2 B11952648 Ethanone, 1-[4-(tetradecyloxy)phenyl]- CAS No. 52244-88-9

Ethanone, 1-[4-(tetradecyloxy)phenyl]-

Cat. No.: B11952648
CAS No.: 52244-88-9
M. Wt: 332.5 g/mol
InChI Key: BJIVEFYEHPBIEC-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(tetradecyloxy)phenyl]- is an organic compound with a complex structure that includes a phenyl ring substituted with a tetradecyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(tetradecyloxy)phenyl]- typically involves the reaction of 4-hydroxyacetophenone with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of Ethanone, 1-[4-(tetradecyloxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(tetradecyloxy)phenyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethanone, 1-[4-(tetradecyloxy)phenyl]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(tetradecyloxy)phenyl]- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(4-ethylphenyl)-
  • Ethanone, 1-(4-ethoxyphenyl)-
  • Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-

Uniqueness

Ethanone, 1-[4-(tetradecyloxy)phenyl]- is unique due to the presence of the tetradecyloxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where similar compounds may not be as effective.

Properties

CAS No.

52244-88-9

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

1-(4-tetradecoxyphenyl)ethanone

InChI

InChI=1S/C22H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-24-22-17-15-21(16-18-22)20(2)23/h15-18H,3-14,19H2,1-2H3

InChI Key

BJIVEFYEHPBIEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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